4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
The reactivity of pyrazoles can be influenced by many factors, including their tautomeric and conformational preferences .Scientific Research Applications
Synthesis and Structural Diversity in Metal Coordination Polymers : Cheng et al. (2017) synthesized isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands to assemble with Zn(II) and Cd(II) ions, resulting in chiral and achiral coordination polymers with potential applications in material science due to their thermal and luminescence properties in the solid state (Cheng et al., 2017).
Potential in Biomedical Applications : Ryzhkova et al. (2020) investigated the electrochemically induced multicomponent transformation of certain compounds, including a pyrazole derivative, demonstrating its potential in regulating inflammatory diseases through docking studies, hinting at the compound's relevance in biomedical research (Ryzhkova et al., 2020).
Electrosynthesis and Functionalization Reactions : Papers by Effenberger and Krebs (1984), and Lyalin et al. (2009, 2010) delve into the halodesilylation and electrosynthesis processes, showcasing methods to modify pyrazole derivatives, which may enhance the understanding of the chemical properties and potential industrial applications of compounds like 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (Effenberger & Krebs, 1984); (Lyalin et al., 2009); (Lyalin et al., 2010).
Computational and Theoretical Studies : Yıldırım et al. (2005) and Kanwal et al. (2022) provide insights into the functionalization reactions and computational analysis of pyrazole derivatives. These studies offer a deeper understanding of the electronic structure and potential NLO properties of pyrazole-based compounds, which could be relevant for the development of new materials with specific optical properties (Yıldırım et al., 2005); (Kanwal et al., 2022).
Future Directions
Properties
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYGVAOJLCKAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1Br)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.